

Hemiphroside B: A Technical Guide to its Structural Elucidation and Characterization

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Compound of Interest

Compound Name: Hemiphroside B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of **Hemiphroside B**, a phenylpropanoid glycoside isolated from the whole plant of *Hemiphragma heterophyllum* Wall. This document details the spectroscopic data that defined its molecular structure, its notable biological activity as an α -glucosidase inhibitor, and the experimental protocols utilized for its isolation and characterization.

Structural Elucidation

Hemiphroside B was isolated and identified as a new phenylpropanoid glycoside. Its structure was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Physicochemical and Spectroscopic Data

The isolated **Hemiphroside B** is a white, amorphous powder. The molecular formula was established as $C_{24}H_{34}O_{13}$ by HR-ESI-MS, which showed a quasi-molecular ion peak $[M+Na]^+$ at m/z 553.1895 (calculated for $C_{24}H_{34}O_{13}Na$, 553.1897). The comprehensive NMR data, including 1H -NMR and ^{13}C -NMR, confirmed the structure of **Hemiphroside B** as 3,4-dihydroxy- β -phenethyl-O- α -L-arabinopyranosyl-(1 \rightarrow 6)- β -D-glucopyranoside.

Table 1: 1H -NMR Spectroscopic Data for **Hemiphroside B** (500 MHz, CD_3OD)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
2	6.68	d	2.0
5	6.67	d	8.0
6	6.55	dd	8.0, 2.0
α	2.78	t	7.0
β	3.95	m	
3.68	m		
Glucopyranosyl			
1'	4.35	d	7.8
2'	3.25	m	
3'	3.38	m	
4'	3.35	m	
5'	3.39	m	
6'a	3.90	dd	11.8, 2.0
6'b	3.69	m	
Arabinopyranosyl			
1''	4.28	d	7.0
2''	3.55	dd	8.5, 7.0
3''	3.48	dd	8.5, 3.0
4''	3.80	m	
5''a	3.75	dd	12.0, 2.5
5''b	3.52	dd	12.0, 4.5

Table 2: ^{13}C -NMR Spectroscopic Data for **Hemiphroside B** (125 MHz, CD_3OD)

Position	δC (ppm)
Aglycone	
1	131.5
2	117.2
3	146.1
4	144.8
5	116.5
6	121.3
α	36.8
β	72.4
Glucopyranosyl	
1'	104.5
2'	75.1
3'	77.9
4'	71.8
5'	76.5
6'	69.8
Arabinopyranosyl	
1"	105.2
2"	72.5
3"	74.6
4"	69.5
5"	66.8

Biological Activity

Hemiphroside B has demonstrated noteworthy biological activity as an inhibitor of α -glucosidase, an enzyme involved in the digestion of carbohydrates.

α -Glucosidase Inhibitory Activity

In a bioassay, **Hemiphroside B** exhibited significant α -glucosidase inhibitory activity. The results are summarized in the table below.

Table 3: α -Glucosidase Inhibitory Activity of **Hemiphroside B**

Compound	IC ₅₀ (μ M)
Hemiphroside B	45.3
Acarbose (Positive Control)	310.8

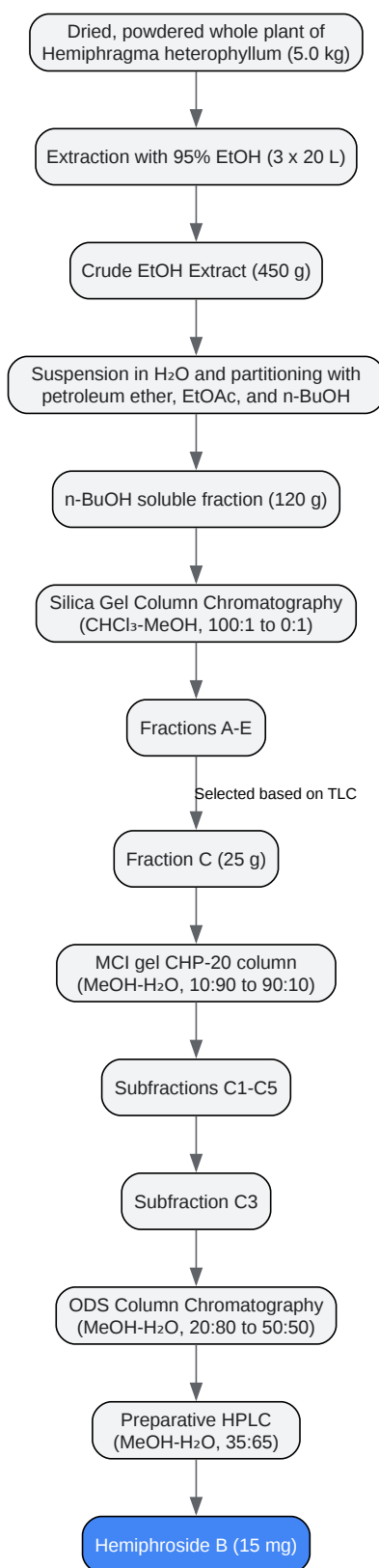
The potent inhibitory activity of **Hemiphroside B** against α -glucosidase suggests its potential as a candidate for further investigation in the context of managing conditions related to carbohydrate metabolism, such as type 2 diabetes.

Experimental Protocols

This section details the methodologies employed for the isolation, purification, and biological evaluation of **Hemiphroside B**.

Isolation and Purification of Hemiphroside B

The following workflow outlines the general procedure for the extraction and isolation of **Hemiphroside B** from *Hemiphragma heterophyllum*.



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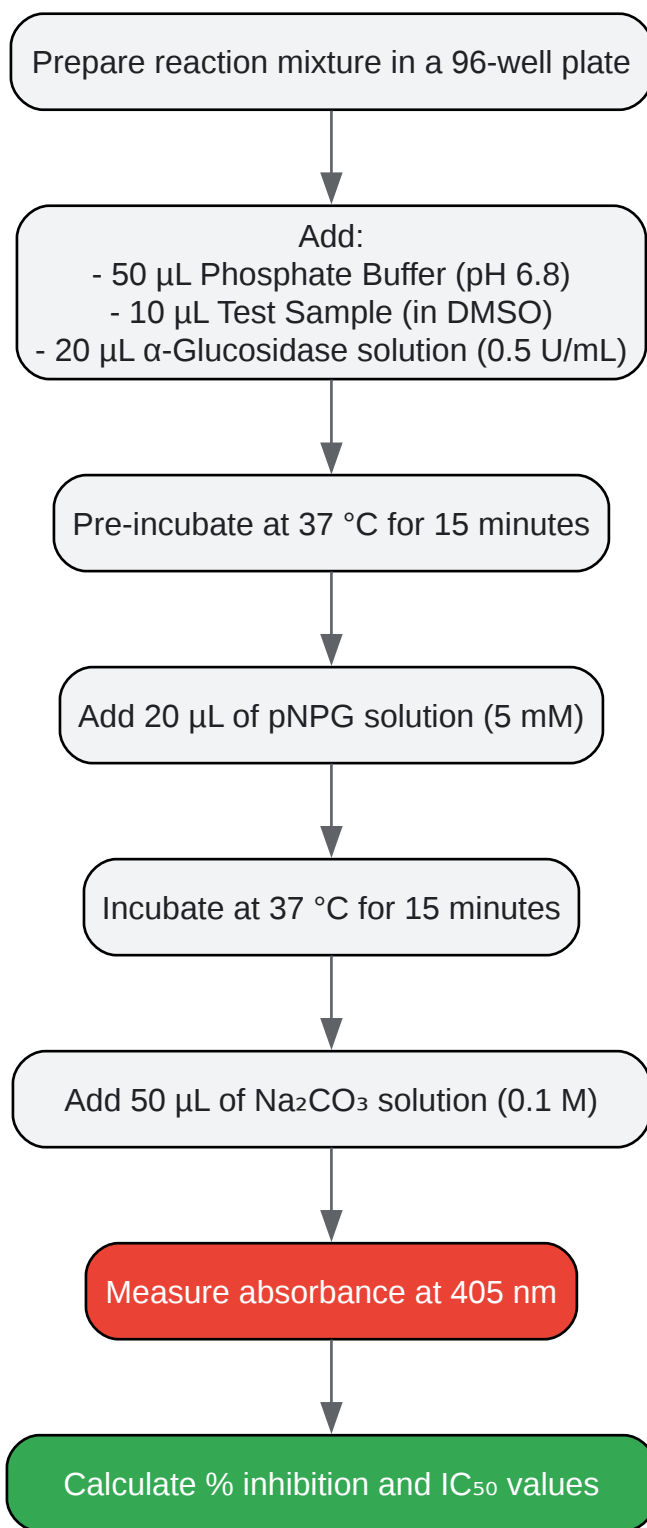
Isolation and Purification Workflow for **Hemiphroside B**.

Detailed Protocol:

- **Extraction:** The air-dried and powdered whole plants of *H. heterophyllum* (5.0 kg) were extracted three times with 20 L of 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude ethanol extract (450 g).
- **Fractionation:** The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The resulting n-butanol soluble fraction (120 g) was subjected to further chromatographic separation.
- **Chromatographic Separation:**
 - The n-butanol fraction was chromatographed on a silica gel column, eluting with a gradient of chloroform-methanol (from 100:1 to 0:1, v/v) to yield five fractions (A-E).
 - Fraction C (25 g) was separated on an MCI gel CHP-20 column using a methanol-water gradient (from 10:90 to 90:10, v/v) to afford five subfractions (C1-C5).
 - Subfraction C3 was further purified by ODS column chromatography with a methanol-water gradient (from 20:80 to 50:50, v/v).
- **Final Purification:** The final purification of the target compound was achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water (35:65, v/v) mobile phase to yield pure **Hemiphroside B** (15 mg).

α -Glucosidase Inhibition Assay

The α -glucosidase inhibitory activity was determined using the following protocol:



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Workflow for the α-Glucosidase Inhibition Assay.

Detailed Protocol:

- A reaction mixture was prepared in a 96-well microplate containing 50 μL of phosphate buffer (pH 6.8), 10 μL of the test sample dissolved in DMSO, and 20 μL of α -glucosidase solution (0.5 U/mL in phosphate buffer).
- The mixture was pre-incubated at 37 $^{\circ}\text{C}$ for 15 minutes.
- Following pre-incubation, 20 μL of p-nitrophenyl- α -D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer) was added to initiate the reaction.
- The plate was then incubated at 37 $^{\circ}\text{C}$ for another 15 minutes.
- The reaction was terminated by the addition of 50 μL of sodium carbonate solution (0.1 M).
- The absorbance was measured at 405 nm using a microplate reader.
- The percentage of inhibition was calculated, and the IC_{50} values were determined from the dose-response curves. Acarbose was used as a positive control.

Conclusion

The structural elucidation of **Hemiphroside B** has been successfully achieved through a combination of modern spectroscopic techniques. Its characterization has revealed a potent α -glucosidase inhibitory activity, highlighting its potential for further investigation in the development of novel therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

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